[3-hydroxy-2-(hydroxymethyl)-2-[[(E)-octadec-9-enoyl]amino]propyl] (E)-octadec-9-enoate
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Overview
Description
JPC0323 Oleate is an acylated derivative of JPC0323, a compound known for its positive allosteric modulation of serotonin (5-HT) receptor subtypes 5-HT2A and 5-HT2C . The formal name of JPC0323 Oleate is 9Z-octadecenoic acid, 3-hydroxy-2-(hydroxymethyl)-2-[(9Z)-1-oxo-9-octadecen-1-yl]amino]propyl ester . It has a molecular formula of C40H75NO5 and a molecular weight of 650.0 .
Preparation Methods
JPC0323 Oleate is synthesized through the acylation of JPC0323. The synthetic route involves the reaction of JPC0323 with oleic acid under specific conditions to form the oleate ester . The reaction typically requires a catalyst and is carried out in a solvent such as methyl acetate . The product is then purified to achieve a purity of ≥95% .
Chemical Reactions Analysis
JPC0323 Oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: JPC0323 Oleate can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
JPC0323 Oleate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
JPC0323 Oleate exerts its effects by modulating the activity of serotonin (5-HT) receptors, specifically the 5-HT2A and 5-HT2C subtypes . As a positive allosteric modulator, it enhances the receptor’s response to serotonin, leading to increased signaling through these pathways . This modulation can affect various physiological processes, including mood regulation, cognition, and perception .
Comparison with Similar Compounds
JPC0323 Oleate is unique due to its specific structure and mechanism of action. Similar compounds include other oleate derivatives and serotonin receptor modulators. Some examples are:
Oleic Acid: A simple fatty acid that can be used to form various oleate esters.
Serotonin Receptor Modulators: Compounds like JPC0323, which modulate serotonin receptors but may not have the same acylated structure as JPC0323 Oleate. The uniqueness of JPC0323 Oleate lies in its dual role as an oleate ester and a serotonin receptor modulator, providing a distinct combination of properties.
Properties
Molecular Formula |
C40H75NO5 |
---|---|
Molecular Weight |
650.0 g/mol |
IUPAC Name |
[3-hydroxy-2-(hydroxymethyl)-2-[[(E)-octadec-9-enoyl]amino]propyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C40H75NO5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(44)41-40(35-42,36-43)37-46-39(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,42-43H,3-16,21-37H2,1-2H3,(H,41,44)/b19-17+,20-18+ |
InChI Key |
APXJNYREGIGZRA-XPWSMXQVSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NC(CO)(CO)COC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)(CO)COC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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